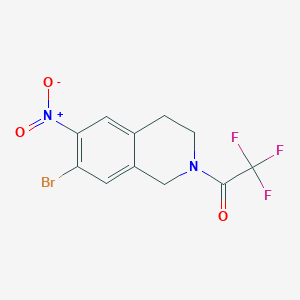

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone

Vue d'ensemble

Description

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, nitro, isoquinoline, and trifluoroethanone moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic synthesis:

Isoquinoline Derivatives: The initial step often includes the formation of isoquinoline derivatives through a Pictet-Spengler reaction.

Bromination: The isoquinoline nucleus undergoes selective bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

Nitration: Nitration is achieved through the addition of nitric acid or a nitrating agent in a controlled temperature environment to yield the nitro group at the 6-position.

Trifluoroethanone Addition: The final step involves introducing the trifluoroethanone group through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods aim to optimize yield and purity:

Continuous Flow Reactors: Employing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Automated Synthesis: Automated platforms for precise reagent addition and reaction monitoring.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and isoquinoline moieties.

Reduction: Reduction reactions may target the nitro group, converting it to an amine under hydrogenation conditions with a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the bromine and nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under pressure.

Substitution: Nucleophiles (amines or thiols) and electrophiles (halogens or sulfonyl chlorides).

Major Products

Amination products: from the reduction of nitro groups.

Halogenated derivatives: from substitution reactions at the bromine site.

Oxidized isoquinoline derivatives: from oxidation reactions.

Applications De Recherche Scientifique

Chemistry

Synthetic Intermediates: The compound serves as an intermediate in synthesizing other complex organic molecules.

Catalysis Research: Investigating its role as a catalyst or catalyst precursor in organic reactions.

Biology

Enzyme Inhibition: Exploring its potential to inhibit specific enzymes due to the trifluoroethanone group mimicking peptide bonds.

Receptor Binding Studies: Investigating interactions with biological receptors.

Medicine

Drug Development:

Antimicrobial Agents: Researching its efficacy as an antimicrobial agent due to the nitro and trifluoroethanone moieties.

Industry

Material Science: Utilized in developing novel materials with specific electronic or optical properties.

Agriculture: Potential use as an agrochemical due to its bioactivity.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological macromolecules:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Mechanisms often involve inhibition of enzymatic activity or modulation of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Bromo-6-nitroisoquinoline: Shares the bromo and nitro moieties but lacks the trifluoroethanone group.

Trifluoroacetylisoquinoline: Similar trifluoroethanone group but without bromine and nitro groups.

Uniqueness

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is unique due to its combination of three reactive moieties, offering a multifaceted approach to chemical reactivity and biological activity.

This compound remains a significant molecule for scientific exploration, holding promise in various realms of research and industry.

Activité Biologique

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with the molecular formula C₁₁H₈BrF₃N₂O. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoroethanone moiety and various functional groups that may influence its biological activity. This article explores the biological activities, potential therapeutic applications, and relevant research findings related to this compound.

- Molecular Formula : C₁₁H₈BrF₃N₂O

- Molecular Weight : Approximately 353.09 g/mol

- CAS Number : 1279717-17-7

The presence of bromine and nitro groups in the isoquinoline structure enhances its pharmacological properties, making it a subject of interest in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various pathogens. Its structural similarity to other known antimicrobial agents suggests potential efficacy against resistant strains of bacteria.

- Cytotoxicity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The specific mechanisms of action are still under investigation but may involve interactions with cellular receptors or enzymes critical for tumor growth.

- Neuroprotective Effects : Some derivatives of isoquinoline compounds have demonstrated neuroprotective properties. The potential for this compound to provide similar benefits is an area of ongoing research.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with similar structural motifs showed promising results in inhibiting bacterial growth.

- Cancer Cell Proliferation : In another study focusing on isoquinoline derivatives, compounds exhibiting similar structural features were tested for their cytotoxic effects on human cancer cell lines. Results showed significant inhibition of cell viability at varying concentrations.

Propriétés

IUPAC Name |

1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBRUOONPLBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719192 | |

| Record name | 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912846-87-8 | |

| Record name | 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.